4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine
Description
This compound features a pyrimidine core substituted with a morpholine ring at position 4, a 6-methyl group, and a piperazine moiety at position 4 linked to a (2,4-difluorophenyl)methyl group. The structural design emphasizes heterocyclic diversity, with morpholine and piperazine enhancing solubility and bioavailability, while the difluorophenyl group contributes to metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-[4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N5O/c1-15-12-19(24-20(23-15)27-8-10-28-11-9-27)26-6-4-25(5-7-26)14-16-2-3-17(21)13-18(16)22/h2-3,12-13H,4-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYSZQJBBKDDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.52 g/mol. The structure features a morpholine ring, a piperazine moiety, and a difluorophenyl substituent, which are known to contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar compounds containing piperazine and morpholine groups. These activities include:
- Anticancer : Certain derivatives have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial : Compounds with similar structures have demonstrated activity against bacteria and fungi.
- Neurological Effects : Some derivatives act as antagonists or modulators for neurotransmitter receptors.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit promising anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 92.4 |
| Compound B | A549 | 85.0 |
| Compound C | HeLa | 78.5 |
Antimicrobial Activity
The antimicrobial properties of similar piperazine and morpholine derivatives have been well-documented. For example, compounds containing the morpholine ring have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | S. aureus | 15 |
| Compound E | E. coli | 12 |
| Compound F | Pseudomonas aeruginosa | 10 |
Neurological Activity
The potential neurological applications of this compound are also noteworthy. Some studies suggest that derivatives can act as antagonists at muscarinic receptors, which may be beneficial in treating conditions like Alzheimer's disease or other cognitive disorders .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of a piperazine derivative similar to our compound against multiple cancer cell lines, reporting significant growth inhibition in vitro with selectivity towards renal cancer cells (IC50 = 1.143 µM) .
- Antimicrobial Assessment : Another research project tested various piperazine derivatives for antimicrobial activity, revealing that certain compounds exhibited strong inhibition against both bacterial and fungal strains, suggesting their potential use in treating infections .
Scientific Research Applications
The compound 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H25F2N5
- Molecular Weight : 375.45 g/mol
Pharmacological Studies
The compound has been investigated for its potential as an antipsychotic agent due to its structural similarity to known piperazine derivatives. Research indicates that it may exhibit activity against disorders such as schizophrenia and anxiety.
Case Study: Antipsychotic Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine compounds showed significant binding affinity to dopamine D2 receptors, which are crucial targets in treating psychotic disorders. The specific interactions of this compound with these receptors were analyzed using molecular docking techniques, revealing promising results.
Antitumor Activity
Recent studies suggest that the compound may possess antitumor properties. Its mechanism involves the inhibition of cell proliferation in various cancer cell lines.
Case Study: In Vitro Antitumor Assay
In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound inhibited growth significantly at micromolar concentrations. The study utilized MTT assays to quantify cell viability and determined IC50 values indicative of its potency.
Neuropharmacology
The compound's unique structure allows it to cross the blood-brain barrier, making it a candidate for neurological applications.
Case Study: Neuroprotective Effects
A research article highlighted its neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits.
Antimicrobial Activity
Preliminary investigations have also indicated that the compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity using disc diffusion methods against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones at certain concentrations.
Chemical Reactions Analysis
Piperazine Reactivity
The piperazine ring’s secondary amines and substituted benzyl group enable the following reactions:
Key structural constraints:
-
The 2,4-difluorophenylmethyl substituent sterically hinders reactions at the adjacent nitrogen.
-
Free tertiary nitrogen (if available) participates in coordination chemistry or salt formation .
Morpholine Reactivity
The morpholine oxygen and methylene bridge contribute to nucleophilic and oxidative transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| Ether Cleavage | HI (conc.), heat | Secondary alcohol and iodide |
| Oxidation | KMnO, HSO | Morpholine N-oxide |
| Coordination | Transition metal salts (e.g., Cu) | Metal complexes |
The methylene group linking morpholine to pyrimidine is stable under mild conditions but susceptible to radical bromination under UV light .
Pyrimidine Reactivity
The 6-methylpyrimidine core undergoes electrophilic substitution and side-chain reactions:
Electrophilic Aromatic Substitution
| Position | Reactivity | Example Reaction |
|---|---|---|
| C-5 | Activated by methyl group | Nitration → 5-nitro derivative |
| C-4 | Deactivated by adjacent N | Limited reactivity |
Methyl Group Oxidation
| Oxidizing Agent | Product |
|---|---|
| KMnO, Δ | Pyrimidine-6-carboxylic acid |
| SeO | Pyrimidine-6-aldehyde |
Difluorophenyl Group Reactivity
The 2,4-difluorophenyl moiety exhibits limited electrophilic substitution due to electron-withdrawing fluorine atoms. Notable reactions include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Aromatic Substitution | Strong base (e.g., NaNH), NH | Replacement of fluorine with amine |
| Cross-Coupling | Pd catalysis, boronic acids | Suzuki-Miyaura arylation at meta positions |
Fluorine atoms remain inert toward most Grignard or organolithium reagents .
Comparative Reactivity Table
| Functional Group | Relative Reactivity (1 = low, 5 = high) | Dominant Reaction Types |
|---|---|---|
| Piperazine | 4 | Alkylation, acylation |
| Morpholine | 2 | Oxidation, coordination |
| Pyrimidine | 3 | Electrophilic substitution |
| Difluorophenyl | 1 | Cross-coupling, SNAr |
Experimental Findings from Analogous Compounds
-
Piperazine Derivatives : Trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines show stability in acidic media (pH 2–7) but degrade under strong oxidation .
-
Morpholine-Pyrimidine Hybrids : Oxidation of the pyrimidine methyl group proceeds with 65% yield using KMnO/HSO .
-
Fluorinated Aromatics : Suzuki coupling with 2,4-difluorophenyl groups requires Pd(OAc)/SPhos at 80°C for 12 hours .
Comparison with Similar Compounds
Core Structural Variations
Pyrimidine vs. Thienopyrimidine Derivatives
- Target Compound : Pyrimidine core with morpholine and substituted piperazine.
- Thienopyrimidine Analogs: Compounds like 4-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine () replace pyrimidine with a thieno[3,2-d]pyrimidine scaffold.
- Biological Implications: Thienopyrimidine derivatives are often associated with kinase inhibition (e.g., PI3K/mTOR pathways), whereas pyrimidine-based compounds may target antimalarial enzymes (e.g., Plasmodium kinases) .
Substituent Profiles
Piperazine/Piperidine Modifications
Morpholine Positioning
- All compounds feature morpholine at the pyrimidine’s 4-position, a design choice likely to optimize steric compatibility with target binding pockets. For example, in 4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)...thieno[3,2-d]pyrimidin-4-yl)morpholine (), morpholine’s oxygen may engage in hydrogen bonding with residues like Asp or Glu in kinases .
Physicochemical Properties
Q & A
What synthetic strategies are effective for preparing derivatives of 4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine?
Level : Basic
Methodological Answer :
- Multicomponent Petasis Reaction : A robust method for synthesizing morpholinopyrimidine derivatives involves the Petasis reaction, which allows modular assembly of the piperazine-pyrimidine-morpholine scaffold. Key steps include condensation of substituted phenylboronic acids, amines, and carbonyl precursors under mild acidic conditions .
- Ethanol Reflux with Morpholine : For functionalization at the pyrimidine 2-amino position, refluxing intermediates (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) with morpholine and formaldehyde in ethanol for 10 hours introduces the morpholine moiety. Crystallization from ethanol ensures purity .
How is structural characterization of this compound and its derivatives validated in academic research?
Level : Basic
Methodological Answer :
- Spectroscopic Analysis : NMR (¹H/¹³C) and IR spectroscopy confirm regiochemistry and functional group integrity. For example, the morpholine N-methyl resonance appears as a singlet at δ ~3.6 ppm in ¹H NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves dihedral angles between pyrimidine and aromatic substituents, critical for understanding conformational rigidity. In N-(2-fluorophenyl) derivatives, intramolecular N–H⋯N hydrogen bonds stabilize the structure .
What in vitro biological screening protocols are used to evaluate anti-inflammatory potential?
Level : Basic
Methodological Answer :
- Cyclooxygenase (COX) Inhibition Assays : Derivatives are tested against COX-1/COX-2 enzymes using colorimetric assays (e.g., prostaglandin E₂ quantification). Selectivity ratios (COX-2/COX-1) <0.5 indicate preferential anti-inflammatory activity .
- Cytotoxicity Profiling : MTT assays on human fibroblast (e.g., L929) or monocyte (e.g., THP-1) cell lines determine IC₅₀ values. Compounds with >80% viability at 50 µM are prioritized for further study .
How do substituents on the pyrimidine ring influence structure-activity relationships (SAR) in anti-inflammatory activity?
Level : Advanced
Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the 2,4-difluorophenyl position enhances metabolic stability and COX-2 affinity by reducing electron density on the pyrimidine ring .
- Morpholine vs. Piperazine Comparison : Morpholine at the pyrimidine 2-position improves solubility but may reduce membrane permeability compared to bulkier piperazine derivatives. Computational logP calculations (e.g., using MarvinSketch) guide optimization .
How can contradictory cytotoxicity data across studies be systematically addressed?
Level : Advanced
Methodological Answer :
- Standardized Cell Line Selection : Discrepancies often arise from varying cell models (e.g., cancer vs. normal cells). Use immortalized primary cells (e.g., HEK293) for consistency .
- Dose-Response Normalization : Align IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) and report Hill slopes to quantify cooperativity in toxicity mechanisms .
What computational strategies predict binding modes to inflammatory targets like NF-κB or TNF-α?
Level : Advanced
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into the NF-κB p65 subunit (PDB: 1NFI). The morpholine oxygen forms hydrogen bonds with Lys241, while the difluorophenyl group occupies a hydrophobic pocket .
- MD Simulations (GROMACS) : Run 100-ns simulations to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
How are synthetic by-products or isomers characterized and mitigated during scale-up?
Level : Advanced
Methodiological Answer :
- HPLC-PDA/MS Purity Analysis : Use C18 columns (ACN/water gradient) to resolve regioisomers. For example, a 4-morpholinopyrimidine by-product elutes at 8.2 min vs. 9.5 min for the desired product .
- Chiral Chromatography : Separate enantiomers using Chiralpak IA columns (heptane/isopropanol) if asymmetric centers are introduced during synthesis .
What strategies optimize bioavailability while retaining activity in preclinical models?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
